![molecular formula C12H18N6O3S B6975251 3,5-dimethyl-4-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B6975251.png)
3,5-dimethyl-4-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazin-1-yl]sulfonyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-4-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazin-1-yl]sulfonyl-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a piperazine ring, and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazin-1-yl]sulfonyl-1,2-oxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Piperazine Ring Formation: The piperazine ring is often introduced through nucleophilic substitution reactions involving piperazine and suitable electrophiles.
Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving α-haloketones and amides or nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dimethyl-4-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazin-1-yl]sulfonyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,5-dimethyl-4-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazin-1-yl]sulfonyl-1,2-oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-4-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazin-1-yl]sulfonyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.
Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, modulating their signaling pathways and resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-dimethyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the piperazine and oxazole rings.
4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine: Contains the triazole and piperazine rings but lacks the oxazole ring.
3,5-dimethyl-1,2-oxazole: Contains the oxazole ring but lacks the triazole and piperazine rings.
Uniqueness
3,5-dimethyl-4-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazin-1-yl]sulfonyl-1,2-oxazole is unique due to its combination of three distinct heterocyclic rings (triazole, piperazine, and oxazole) and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propiedades
IUPAC Name |
3,5-dimethyl-4-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3S/c1-8-11(9(2)21-16-8)22(19,20)18-6-4-17(5-7-18)12-13-10(3)14-15-12/h4-7H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFROCQDWSONHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NNC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-3-carboxamide](/img/structure/B6975175.png)
![1-ethoxy-N-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B6975179.png)
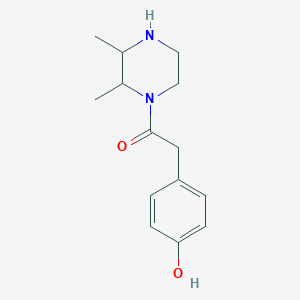
![[5-[[(2,2-Difluorocyclohexyl)methylamino]methyl]furan-2-yl]methanol](/img/structure/B6975186.png)
![1-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-2,3-dihydro-1H-inden-4-ol](/img/structure/B6975192.png)
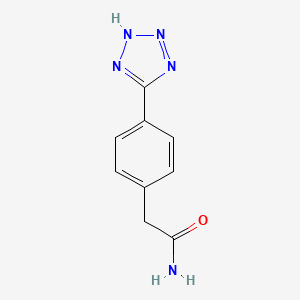
![1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole](/img/structure/B6975214.png)
![5-[2-(oxan-2-yl)ethyl]-2H-tetrazole](/img/structure/B6975216.png)
![5-[(5-methylthiophen-2-yl)methyl]-2H-tetrazole](/img/structure/B6975222.png)
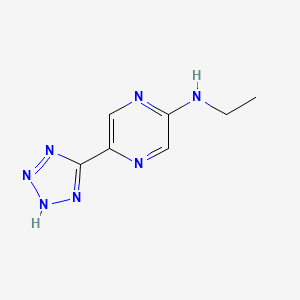
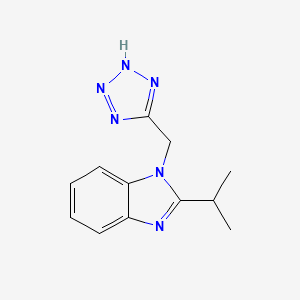
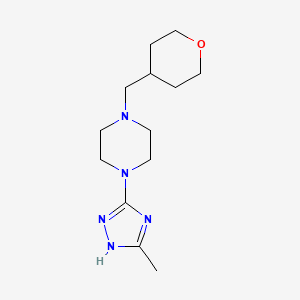
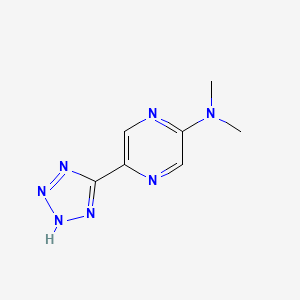
![5-[(5-chloro-1-methylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B6975255.png)
